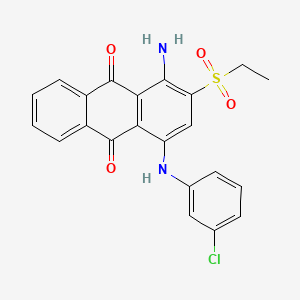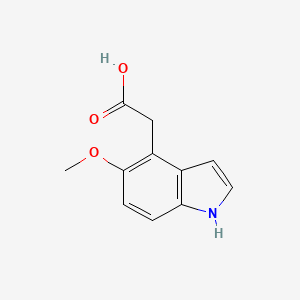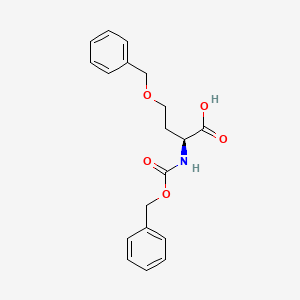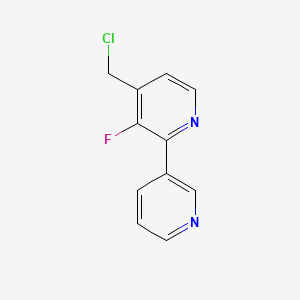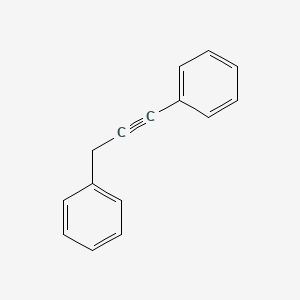
Propyne, 1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-1-yne-1,3-diyldibenzene can be synthesized through several methods. One common approach involves the cross-coupling reaction of alkynylalanes with benzylic and aryl bromides under nickel-catalyzed conditions . The reaction typically requires a dry nitrogen atmosphere, nickel chloride (NiCl2(PPh3)2) as the catalyst, and dry diethyl ether as the solvent. The reaction mixture is stirred at room temperature for a specified period to yield the desired product.
Another method involves the direct decarboxylative coupling of α,β-unsaturated carboxylic acids with benzyl boronic acid pinacol ester under copper-catalyzed conditions . This method is operationally convenient and provides excellent selectivity for the desired product.
Industrial Production Methods
Industrial production of prop-1-yne-1,3-diyldibenzene typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and catalyst selection are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Prop-1-yne-1,3-diyldibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1,3-diphenylpropene or 1,3-diphenylpropane.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl rings.
Scientific Research Applications
Prop-1-yne-1,3-diyldibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of prop-1-yne-1,3-diyldibenzene involves its interaction with molecular targets through its triple bond and phenyl groups. The compound can participate in various chemical reactions, forming intermediates that interact with specific pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical processes.
Comparison with Similar Compounds
Prop-1-yne-1,3-diyldibenzene can be compared with similar compounds such as:
1,3-diphenylpropene: Similar structure but with a double bond instead of a triple bond.
1,3-diphenylpropane: Similar structure but with single bonds between carbon atoms.
1,3-diphenyl-1-propene: An isomer with different positioning of the double bond.
Properties
Molecular Formula |
C15H12 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-phenylprop-1-ynylbenzene |
InChI |
InChI=1S/C15H12/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,12H2 |
InChI Key |
OYWWNXJFQSGJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)

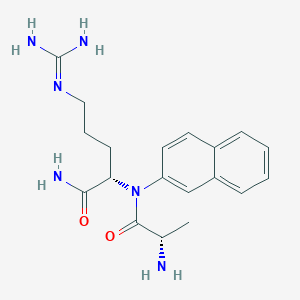

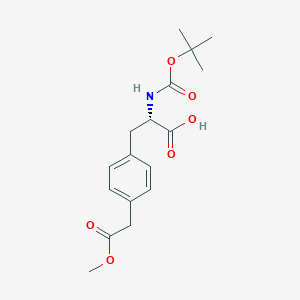

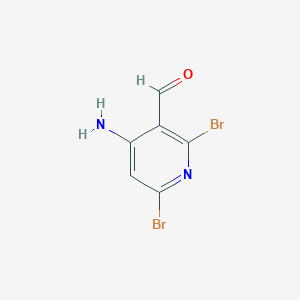
![Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one](/img/structure/B13146536.png)
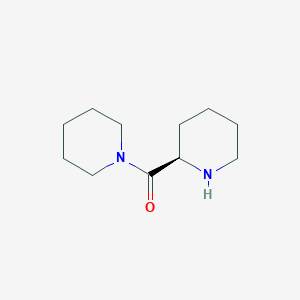
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
